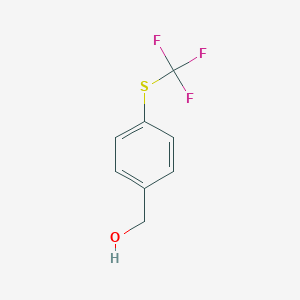

4-(Trifluoromethylthio)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(trifluoromethylsulfanyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3OS/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWQNXIWNNTUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380691 | |

| Record name | 4-(Trifluoromethylthio)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56456-52-1 | |

| Record name | 4-[(Trifluoromethyl)thio]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56456-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethylthio)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56456-52-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(Trifluoromethylthio)benzyl Alcohol from 4-Chlorobenzyl Alcohol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthetic route for the preparation of 4-(trifluoromethylthio)benzyl alcohol, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available 4-chlorobenzyl alcohol. Due to the challenges of a direct single-step conversion, a robust three-step sequence involving protection, substitution, and deprotection is proposed. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in the successful execution of this transformation.

Proposed Synthetic Pathway

The synthesis of this compound from 4-chlorobenzyl alcohol is proposed to proceed via a three-step sequence:

-

Protection of the Hydroxyl Group: The alcohol functionality of 4-chlorobenzyl alcohol is first protected as a tert-butyldimethylsilyl (TBDMS) ether. This prevents unwanted side reactions of the hydroxyl group in the subsequent substitution step.

-

Trifluoromethylthiolation: The chloro substituent on the protected intermediate is then displaced with a trifluoromethylthio (SCF₃) group. This key step can be achieved through transition metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have shown efficacy in the trifluoromethylthiolation of aryl chlorides.

-

Deprotection: Finally, the TBDMS protecting group is removed to unveil the desired this compound. This is typically accomplished under mild conditions using a fluoride source.

Experimental Protocols

Step 1: Protection of 4-Chlorobenzyl Alcohol

This protocol describes the protection of the hydroxyl group of 4-chlorobenzyl alcohol as a TBDMS ether.

Reaction:

Materials:

-

4-Chlorobenzyl alcohol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-chlorobenzyl alcohol (1.0 eq) in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).

-

Slowly add tert-butyldimethylsilyl chloride (1.2 eq) to the stirred solution.

-

Stir the reaction mixture at room temperature overnight, monitoring the progress by thin-layer chromatography (TLC).[1]

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Wash the combined organic extracts with water and then brine to remove DMF and imidazole.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl(4-chlorobenzyloxy)dimethylsilane.

Step 2: Palladium-Catalyzed Trifluoromethylthiolation

This protocol outlines a general method for the palladium-catalyzed trifluoromethylthiolation of the protected 4-chlorobenzyl alcohol derivative.

Reaction:

Materials:

-

tert-Butyl(4-chlorobenzyloxy)dimethylsilane (from Step 1)

-

Trifluoromethylthiolating agent (e.g., TESCF₃)

-

Palladium catalyst (e.g., [(allyl)PdCl]₂)

-

Ligand (e.g., a biaryl phosphine ligand)

-

Potassium fluoride (KF, spray-dried)

-

Anhydrous dioxane

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a nitrogen-filled glovebox, add the palladium catalyst (e.g., 3 mol%) and the ligand (e.g., 12 mol%) to a solution of tert-butyl(4-chlorobenzyloxy)dimethylsilane (1.0 eq) and spray-dried KF in anhydrous dioxane.[2]

-

Add the trifluoromethylthiolating agent (e.g., TESCF₃).

-

Seal the reaction vessel and stir the mixture at 120-140 °C for 6 to 20 hours.[2]

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection of the TBDMS Ether

This protocol details the removal of the TBDMS protecting group to yield the final product, this compound.

Reaction:

Materials:

-

tert-Butyl((4-(trifluoromethylthio)benzyl)oxy)dimethylsilane (from Step 2)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF in a round-bottom flask.[3]

-

Cool the solution to 0 °C using an ice bath.

-

Add the TBAF solution (1.0 M in THF, 1.1-1.5 eq) dropwise to the stirred solution.[3][4]

-

Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours, monitoring the reaction progress by TLC.[3]

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.[4]

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data Summary

The following tables summarize the typical reaction parameters and expected yields for each step of the synthesis. Note that yields can be highly substrate-dependent and may require optimization.

Table 1: Protection of 4-Chlorobenzyl Alcohol

| Parameter | Value | Reference |

| Reagents | 4-Chlorobenzyl alcohol, TBDMS-Cl, Imidazole | [1] |

| Solvent | Anhydrous DMF | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 12 - 24 hours | [5] |

| Typical Yield | >90% (for primary alcohols) | General Knowledge |

Table 2: Palladium-Catalyzed Trifluoromethylthiolation

| Parameter | Value | Reference |

| Catalyst | [(allyl)PdCl]₂ (or other Pd source) | [2] |

| Ligand | Biaryl phosphine ligand | [2] |

| SCF₃ Source | TESCF₃ | [2] |

| Base | KF (spray-dried) | [2] |

| Solvent | Anhydrous Dioxane | [2] |

| Temperature | 120 - 140 °C | [2] |

| Reaction Time | 6 - 20 hours | [2] |

| Typical Yield | 60 - 80% (for aryl chlorides) | [2] |

Table 3: Deprotection of TBDMS Ether

| Parameter | Value | Reference |

| Reagent | TBAF (1.0 M in THF) | [3][4] |

| Solvent | Anhydrous THF | [3][4] |

| Temperature | 0 °C to Room Temperature | [3][4] |

| Reaction Time | 45 minutes - 18 hours | [3] |

| Typical Yield | 85 - 99% | [6][7] |

Visualizations

Synthetic Pathway

Caption: Proposed three-step synthesis of this compound.

Experimental Workflow

Caption: Detailed workflow for the multi-step synthesis.

References

- 1. reddit.com [reddit.com]

- 2. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. total-synthesis.com [total-synthesis.com]

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzyl alcohol (CAS Number: 56456-52-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the known hazards associated with 4-(Trifluoromethylthio)benzyl alcohol (CAS No. 56456-52-1). This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.

Chemical Identity and Properties

This compound is an aromatic alcohol containing a trifluoromethylthio group. This functional group combination imparts unique electronic and lipophilic properties, making it a subject of interest in medicinal chemistry for modifying the bioactivity and pharmacokinetic profiles of molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56456-52-1 | [1] |

| Molecular Formula | C₈H₇F₃OS | [2] |

| Molecular Weight | 208.20 g/mol | [2] |

| Appearance | White to light yellow solid/crystalline solid | [3] |

| Melting Point | 49-54 °C | [2] |

| Boiling Point | 172.1 °C at 760 mmHg | [2] |

| Density | 2.031 g/cm³ | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Refractive Index | 1.496 | [2] |

| XLogP3 | 2.79080 | [2] |

Hazards and Toxicological Information

The primary hazards associated with this compound are related to its irritant properties.[1][4] The toxicological properties of this substance have not been fully investigated.[5]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source:[1]

Table 3: Toxicological Summary

| Effect | Observation | Source(s) |

| Acute Toxicity | No data available. | [1] |

| Skin Irritation/Corrosion | Causes skin irritation. | [1] |

| Eye Damage/Irritation | Causes serious eye irritation. | [1] |

| Respiratory or Skin Sensitization | May cause respiratory irritation. | [1] |

| Germ Cell Mutagenicity | No data available. | [1] |

| Carcinogenicity | No data available. | |

| Reproductive Toxicity | No data available. |

Experimental Protocols

3.1. Determination of Melting Point (OECD TG 102)

A capillary tube is filled with the substance and placed in a heated apparatus. The temperature at which the substance is observed to melt is recorded.

3.2. Determination of Boiling Point (OECD TG 103)

The substance is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is determined.

3.3. Acute Dermal Irritation/Corrosion (OECD TG 404)

A small amount of the substance is applied to the shaved skin of a test animal (typically a rabbit). The site is observed for signs of erythema and edema at specified intervals.

3.4. Acute Eye Irritation/Corrosion (OECD TG 405)

A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal. The eye is observed for signs of corneal opacity, iritis, and conjunctivitis at specified intervals.

Synthesis and Reactivity

This compound serves as a building block in organic synthesis. Its alcohol functionality can undergo various reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group for nucleophilic substitution. The trifluoromethylthio group is generally stable under these conditions and can influence the reactivity and properties of the resulting molecules.

Caption: A generalized synthetic workflow illustrating the potential synthesis and downstream reactions of this compound.

Handling and Storage

Precautions for Safe Handling:

-

Handle in a well-ventilated place.[2]

-

Wear suitable protective clothing, gloves, and eye/face protection.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools.[2]

-

Prevent fire caused by electrostatic discharge.[2]

Conditions for Safe Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Signaling Pathways and Biological Activity

As a chemical intermediate, this compound is not expected to have a direct, well-characterized biological activity or to be directly involved in specific signaling pathways. Its significance lies in its use as a precursor for the synthesis of biologically active molecules. The trifluoromethylthio group can enhance properties such as metabolic stability and membrane permeability of the final drug candidate, potentially leading to improved efficacy and a more desirable pharmacokinetic profile.

Caption: The role of this compound as an intermediate in a typical drug discovery and development workflow.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). Users should consult the SDS for this compound and follow all recommended safety precautions. The toxicological properties of this compound have not been fully investigated, and it should be handled with care by trained professionals.

References

A Theoretical Exploration of 4-(Trifluoromethylthio)benzyl Alcohol's Molecular Orbitals: A Technical Guide

Introduction

4-(Trifluoromethylthio)benzyl alcohol is a compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethylthio (-SCF3) group. Understanding the molecular orbital landscape of this molecule is crucial for predicting its reactivity, stability, and potential interactions in biological and chemical systems. This technical guide outlines a theoretical approach for calculating and analyzing the molecular orbitals of this compound, providing a framework for researchers and professionals in drug development and computational chemistry.

Methodology for Theoretical Calculations

The following section details a robust computational protocol for investigating the molecular orbitals of this compound. This methodology is based on widely accepted practices in the field of computational chemistry.

Computational Details

All theoretical calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The methodology would involve the following steps:

-

Molecular Geometry Optimization: The initial 3D structure of this compound is constructed. A geometry optimization is then performed using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost. A common and effective combination is the B3LYP functional with the 6-31G+(d,p) basis set. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.

-

Molecular Orbital Analysis: With the optimized geometry, a single-point energy calculation is carried out to determine the molecular orbital energies and compositions. This includes identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding the molecule's electronic behavior.

-

Calculation of Electronic Properties: From the molecular orbital energies, several key electronic properties can be calculated. These include the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. These parameters provide insights into the molecule's kinetic stability and reactivity.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data obtained from the theoretical calculations on this compound, based on the methodology described above.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -1.23 |

| HOMO-LUMO Energy Gap | ΔE | 5.62 |

| Ionization Potential | IP | 6.85 |

| Electron Affinity | EA | 1.23 |

| Electronegativity | χ | 4.04 |

| Chemical Hardness | η | 2.81 |

| Chemical Softness | S | 0.18 |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the theoretical calculation of molecular orbitals.

Caption: Workflow for theoretical molecular orbital calculations.

The theoretical investigation of this compound's molecular orbitals provides fundamental insights into its electronic structure and potential reactivity. The computational protocol outlined in this guide, utilizing Density Functional Theory, offers a reliable framework for obtaining key quantitative data such as HOMO-LUMO energies and other electronic parameters. This information is invaluable for the rational design of new molecules in drug discovery and materials science, enabling researchers to predict molecular behavior and guide synthetic efforts.

Stability of the Trifluoromethylthio Group in Benzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylthio (SCF3) group is a critical substituent in modern medicinal chemistry, valued for its unique electronic properties and significant contribution to metabolic stability and lipophilicity. When incorporated into a benzyl alcohol framework, a common pharmacophore, a thorough understanding of its stability is paramount for drug development, formulation, and regulatory compliance. This technical guide provides a comprehensive overview of the stability of the trifluoromethylthio group in benzyl alcohol derivatives under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal degradation. It outlines potential degradation pathways, summarizes key stability-indicating data, and provides detailed experimental protocols for forced degradation studies.

Introduction

The introduction of fluorine-containing functional groups has revolutionized drug design. Among these, the trifluoromethylthio (SCF3) group has garnered substantial interest due to its strong electron-withdrawing nature and high lipophilicity, which can enhance the metabolic stability and membrane permeability of drug candidates.[1][2] Benzyl alcohols, on the other hand, are versatile intermediates and structural motifs in a wide array of pharmaceuticals. The combination of these two moieties presents a unique set of stability challenges and considerations.

This guide aims to provide a detailed technical overview of the stability of trifluoromethylthio-substituted benzyl alcohols. It is intended to be a valuable resource for researchers and professionals involved in the synthesis, development, and analysis of these compounds.

Chemical Stability and Degradation Pathways

The overall stability of a trifluoromethylthio-substituted benzyl alcohol is determined by the interplay of the individual functional groups and their influence on each other. The primary sites for degradation are the benzylic alcohol, the trifluoromethylthio group, and the aromatic ring itself.

Hydrolytic Stability

Hydrolytic degradation is a critical parameter, especially for compounds intended for oral or injectable formulations. The stability of trifluoromethylthio-substituted benzyl alcohols is pH-dependent.

-

Acidic Conditions: Under strongly acidic conditions, the benzylic hydroxyl group can be protonated, making it a good leaving group and susceptible to nucleophilic substitution. For instance, in the presence of hydrochloric acid, the formation of the corresponding benzyl chloride is possible.[3] The trifluoromethylthio group is generally stable under acidic conditions; however, extreme conditions could potentially lead to hydrolysis, although this is less common than for the related trifluoromethyl group.[4]

-

Neutral Conditions: In neutral aqueous solutions, the primary degradation pathway for the benzyl alcohol moiety is slow oxidation to the corresponding benzaldehyde and benzoic acid, if an oxidant is present. The trifluoromethylthio group is generally stable at neutral pH.

-

Basic Conditions: Alkaline conditions can deprotonate the benzylic alcohol, making it more susceptible to oxidation. While the SCF3 group is more stable than many other sulfur-containing functionalities, strong basic conditions could potentially lead to its hydrolysis, although this is not a facile process. A more likely degradation pathway under basic conditions would involve other labile functional groups on the molecule.

Oxidative Stability

Oxidative degradation can occur during synthesis, storage, and administration, particularly in the presence of oxygen, peroxides, or metal ions.

-

Oxidation of the Benzyl Alcohol: The primary alcohol of the benzyl group is susceptible to oxidation, yielding the corresponding benzaldehyde and further to the carboxylic acid.[5]

-

Oxidation of the Trifluoromethylthio Group: The sulfur atom in the trifluoromethylthio group can be oxidized to form the corresponding sulfoxide (SOCF3) and sulfone (SO2CF3).[6] These oxidized species may have different pharmacological and toxicological profiles.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation. Aromatic compounds, in general, are susceptible to photolytic cleavage. For trifluoromethyl-substituted aromatic compounds, photodegradation can lead to the formation of trifluoroacetic acid.[6] It is plausible that trifluoromethylthio-substituted benzyl alcohols could undergo similar degradation pathways, potentially involving radical intermediates.

Thermal Stability

Elevated temperatures can accelerate degradation reactions. For benzyl alcohol itself, thermal stress, such as that generated by sonication, can lead to the formation of benzene, toluene, and benzaldehyde.[2][7] The trifluoromethylthio group is generally considered to be thermally robust. However, in the context of the entire molecule, thermal stress could promote elimination or rearrangement reactions.

Quantitative Stability Data

While specific quantitative kinetic data for the degradation of trifluoromethylthio-substituted benzyl alcohols are not extensively available in the public domain, the following table summarizes the expected stability profile based on the known chemistry of the constituent functional groups. This table should be used as a general guideline for designing forced degradation studies.

| Stress Condition | Parameter | Expected Stability of Trifluoromethylthio Benzyl Alcohol | Potential Degradation Products | Analytical Technique |

| Hydrolytic | 0.1 M HCl, 60 °C | Moderately Stable | Benzyl chloride derivative, Benzaldehyde derivative | HPLC, GC-MS |

| pH 7 Buffer, 60 °C | Generally Stable | Benzaldehyde derivative, Benzoic acid derivative | HPLC | |

| 0.1 M NaOH, 60 °C | Potentially Labile | Benzaldehyde derivative, Benzoic acid derivative | HPLC | |

| Oxidative | 3% H2O2, RT | Susceptible to Oxidation | Benzaldehyde derivative, Benzoic acid derivative, Sulfoxide (Ar-SOCF3), Sulfone (Ar-SO2CF3) | HPLC, LC-MS |

| Photolytic | UV/Vis Light | Potentially Labile | Trifluoroacetic acid, Benzaldehyde derivative, various photoproducts | HPLC, IC, LC-MS |

| Thermal | 80 °C (Solid State) | Generally Stable | - | HPLC, DSC, TGA |

| 80 °C (Solution) | Moderately Stable | Benzaldehyde derivative, Benzoic acid derivative, potential rearrangement products | HPLC, GC-MS |

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized procedures for conducting forced degradation studies on trifluoromethylthio-substituted benzyl alcohols, based on ICH guidelines.[8][9]

General Stock Solution Preparation

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Ensure the chosen solvent is inert under the stress conditions.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

-

Incubate the solution at 60 °C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.2 M NaOH.

-

Dilute to a final concentration of approximately 0.1 mg/mL with mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

-

Incubate the solution at 60 °C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.2 M HCl.

-

Dilute to a final concentration of approximately 0.1 mg/mL with mobile phase for HPLC analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the solution at 60 °C for 24 hours.

-

After incubation, cool the solution to room temperature.

-

Dilute to a final concentration of approximately 0.1 mg/mL with mobile phase for HPLC analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Dilute to a final concentration of approximately 0.1 mg/mL with mobile phase for HPLC analysis.

Photolytic Degradation

-

Solid State:

-

Spread a thin layer of the solid compound in a shallow, transparent dish.

-

Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be stored under the same conditions but protected from light.

-

After exposure, dissolve the sample in a suitable solvent for analysis.

-

-

Solution State:

-

Prepare a solution of the compound (e.g., 0.1 mg/mL) in a photostable solvent.

-

Expose the solution to the same light conditions as the solid-state sample.

-

A control solution should be stored under the same conditions but protected from light.

-

Analyze the exposed and control solutions by HPLC.

-

Thermal Degradation

-

Solid State:

-

Place the solid compound in a controlled temperature chamber at 80 °C for 48 hours.

-

A control sample should be stored at room temperature.

-

After the incubation period, dissolve the sample in a suitable solvent for analysis.

-

-

Solution State:

-

Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent.

-

Incubate the solution at 80 °C for 48 hours.

-

A control solution should be stored at room temperature.

-

Analyze the heated and control solutions by HPLC.

-

Visualizations

Potential Degradation Pathways

Caption: Potential degradation pathways of trifluoromethylthio benzyl alcohol.

Experimental Workflow for Forced Degradation

Caption: General workflow for forced degradation studies.

Conclusion

The trifluoromethylthio group imparts desirable properties to benzyl alcohol-containing molecules, but its stability, along with that of the benzyl alcohol moiety itself, must be carefully evaluated. This guide provides a framework for understanding the potential degradation pathways and for designing and executing forced degradation studies. While the SCF3 group is relatively robust, the benzyl alcohol functionality and the potential for oxidation at the sulfur atom are key areas of focus for stability testing. A thorough understanding of the stability profile is essential for the successful development of safe and effective pharmaceuticals incorporating this important structural motif.

References

- 1. scbt.com [scbt.com]

- 2. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. SETAC Europe 35th Annual Meeting [setac.confex.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medcraveonline.com [medcraveonline.com]

Spectroscopic Characterization of 4-(Trifluoromethylthio)benzyl Alcohol: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic characterization of 4-(Trifluoromethylthio)benzyl alcohol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The unique combination of the benzyl alcohol moiety and the trifluoromethylthio group imparts specific physicochemical properties that are of significant interest to researchers and drug development professionals. This document outlines the expected spectroscopic data, experimental protocols for characterization, and a proposed synthetic workflow.

For the purpose of this guide, spectroscopic data for the closely related analogue, 4-(Trifluoromethyl)benzyl alcohol, is presented due to the limited availability of public domain spectra for this compound. Researchers should consider these as reference values and anticipate shifts based on the substitution of a trifluoromethyl group with a trifluoromethylthio group.

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: 1H NMR Spectroscopic Data of 4-(Trifluoromethyl)benzyl alcohol in CDCl3

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.62 | d, J = 8.16 Hz | 2H | Ar-H |

| 7.47 | d, J = 8.08 Hz | 2H | Ar-H |

| 4.77 | s | 2H | -CH2- |

| 1.92 | br s | 1H | -OH |

Source: Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater Department of Chemistry and Biochemistry, Te[1]

Table 2: 13C NMR Spectroscopic Data of 4-(Trifluoromethyl)benzyl alcohol in CDCl3

| Chemical Shift (δ) ppm | Assignment |

| 144.9 | Ar-C -CH2OH |

| 129.9 (q, JC-F = 32.8Hz) | Ar-C -CF3 |

| 127.0 | Ar-C H |

| 125.6 (d, JC-F = 4.04Hz) | Ar-C H |

| 122.94 | C F3 |

| 64.62 | -C H2OH |

Source: Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater Department of Chemistry and Biochemistry, Te[1]

Table 3: IR Spectroscopic Data of 4-(Trifluoromethyl)benzyl alcohol

| Wavenumber (cm-1) | Assignment |

| 3300-3500 | O-H stretch (broad) |

| 3000-3100 | C-H stretch (aromatic) |

| 2850-3000 | C-H stretch (aliphatic) |

| 1600-1650 | C=C stretch (aromatic) |

| 1320 | C-F stretch |

| 1060 | C-O stretch |

Note: Data is inferred from typical values for functional groups.

Table 4: Mass Spectrometry Data of 4-(Trifluoromethyl)benzyl alcohol

| m/z | Assignment |

| 176.06 | [M]+ |

Source: Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater Department of Chemistry and Biochemistry, Te[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A proposed synthesis for this compound is adapted from the synthesis of 2-chloro-5-(trifluoromethylthio)benzyl alcohol.

-

Step 1: Acetoxylation of 4-(Trifluoromethylthio)benzyl Chloride. A mixture of 4-(Trifluoromethylthio)benzyl chloride, potassium acetate, and a phase transfer catalyst (e.g., triethylbenzylammonium chloride) in a suitable solvent such as dimethyl sulfoxide is stirred at a moderate temperature (e.g., 60°C) for several hours. The reaction progress is monitored by thin-layer chromatography.

-

Step 2: Hydrolysis to this compound. After completion of the acetoxylation, the reaction mixture is poured into water and extracted with an organic solvent (e.g., benzene). The organic layer is then washed, dried, and the solvent is evaporated. The resulting crude acetate is dissolved in a mixture of ethanol and aqueous hydrochloric acid and refluxed for several hours to induce hydrolysis.

-

Step 3: Purification. After hydrolysis, the ethanol is removed under reduced pressure, and the residue is extracted with an organic solvent. The organic extract is washed, dried, and concentrated. The final product is purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or as a thin film. The spectrum is typically recorded in the range of 4000-400 cm-1.

-

Mass Spectrometry (MS): Mass spectra are recorded on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph for GC-MS analysis.

Visualizations

Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization Workflow

References

A Guide to the Crystal Structure Analysis of 4-(Trifluoromethylthio)benzyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethylthio)benzyl alcohol and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethylthio (-SCF3) group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making these compounds attractive scaffolds for drug design.[1] Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is crucial for establishing structure-property relationships.

This guide will detail the typical workflow for such an analysis, from synthesis and crystallization to data collection and structure refinement. It will also explore the key intermolecular interactions that are likely to govern the crystal packing of these derivatives.

Experimental Protocols

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthesis of this compound Derivatives

The synthesis of derivatives typically starts from commercially available this compound. Standard organic synthesis reactions can be employed to modify the benzylic alcohol moiety. For instance, esterification or etherification can be used to introduce a variety of functional groups.

General Esterification Protocol:

-

This compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

An appropriate acyl chloride or carboxylic acid (in the presence of a coupling agent like DCC or EDC) is added to the solution.

-

A base, such as triethylamine or pyridine, is often included to neutralize the HCl generated during the reaction.

-

The reaction mixture is stirred at room temperature or heated as necessary until the reaction is complete (monitored by TLC or LC-MS).

-

The product is then isolated and purified using standard techniques such as extraction, washing, and column chromatography.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[2] Several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial, which is then placed in a larger sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.[3][4]

Data Collection and Structure Refinement:

-

A single crystal of appropriate size and quality is mounted on a goniometer head.[5]

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential radiation damage.[5]

-

The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to determine the precise atomic positions.

Data Presentation

The results of a crystal structure analysis are typically presented in a series of tables to allow for easy comparison and interpretation of the quantitative data.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Example Derivative 1 | Example Derivative 2 |

| Empirical formula | C₁₀H₉F₃O₂S | C₁₂H₁₃F₃OS |

| Formula weight | 250.24 | 266.29 |

| Temperature (K) | 100(2) | 100(2) |

| Wavelength (Å) | 0.71073 | 0.71073 |

| Crystal system | Monoclinic | Orthorhombic |

| Space group | P2₁/c | Pbca |

| a (Å) | 10.123(4) | 8.456(2) |

| b (Å) | 8.567(3) | 15.123(5) |

| c (Å) | 12.456(5) | 18.789(7) |

| α (°) | 90 | 90 |

| β (°) | 98.76(2) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1065.4(7) | 2401.1(1) |

| Z | 4 | 8 |

| Density (calculated, g/cm³) | 1.560 | 1.472 |

| Absorption coefficient (mm⁻¹) | 0.325 | 0.289 |

| F(000) | 512 | 1104 |

| Reflections collected | 8456 | 15789 |

| Independent reflections | 2145 [R(int) = 0.045] | 3210 [R(int) = 0.038] |

| Goodness-of-fit on F² | 1.05 | 1.03 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 | R₁ = 0.039, wR₂ = 0.098 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 | R₁ = 0.055, wR₂ = 0.105 |

**Table 2: Selected Bond Lengths (Å) and Angles (°) **

| Bond/Angle | Example Derivative 1 | Example Derivative 2 |

| S-CF₃ | 1.835(2) | 1.838(3) |

| S-C(aromatic) | 1.778(3) | 1.775(4) |

| C-O | 1.432(4) | 1.435(5) |

| C-S-C | 99.8(1) | 100.2(2) |

| O-C-C(aromatic) | 112.5(3) | 111.9(4) |

Visualization of Workflows and Interactions

Visual diagrams are essential for conveying complex relationships and processes. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the potential intermolecular interactions in the crystal lattice of this compound derivatives.

References

Methodological & Application

Applications of 4-(Trifluoromethylthio)benzyl Alcohol in Agrochemical Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and experimental protocols for the utilization of 4-(Trifluoromethylthio)benzyl alcohol in the synthesis of agrochemical compounds. The trifluoromethylthio functional group is of significant interest in the design of modern agrochemicals due to its unique electronic properties and high lipophilicity, which can enhance the efficacy and bioavailability of the active ingredients.

Application Notes

This compound serves as a crucial building block for the introduction of the 4-(trifluoromethylthio)phenyl moiety into agrochemical scaffolds. This is primarily achieved through its oxidation to the corresponding aldehyde, 4-(trifluoromethylthio)benzaldehyde, a versatile intermediate for the synthesis of various pesticides and herbicides. The presence of the SCF₃ group can significantly influence the biological activity of the final compound.

The primary application involves a two-step synthetic sequence:

-

Oxidation: this compound is oxidized to 4-(trifluoromethylthio)benzaldehyde. This transformation is a key step, as the resulting aldehyde is more reactive and amenable to a wider range of carbon-carbon and carbon-nitrogen bond-forming reactions.

-

Condensation/Further Functionalization: The aldehyde intermediate can then be utilized in various reactions to construct the final agrochemical product. A notable application is in the synthesis of triazole-based fungicides, where the aldehyde is reacted with a suitable triazole-containing reagent.

Key Synthetic Pathways and Experimental Protocols

Oxidation of this compound to 4-(Trifluoromethylthio)benzaldehyde

The selective oxidation of the primary alcohol to the aldehyde is a critical transformation. A common and effective method for this is the use of Pyridinium Chlorochromate (PCC).[1][2][3]

Experimental Protocol:

-

Materials:

-

This compound

-

Pyridinium Chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

To this stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethylthio)benzaldehyde.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Quantitative Data:

| Reactant | Product | Reagent | Solvent | Yield (%) | Purity (%) |

| This compound | 4-(Trifluoromethylthio)benzaldehyde | PCC | DCM | 85-95 | >98 |

Experimental Workflow for Oxidation:

Synthesis of a Triazole-Containing Fungicide Intermediate

A plausible and synthetically valuable application of 4-(trifluoromethylthio)benzaldehyde is in the synthesis of precursors for triazole fungicides. The Horner-Wadsworth-Emmons reaction provides a stereoselective method to form an alkene, which can be a key structural motif in these agrochemicals.[4][5][6]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Materials:

-

4-(Trifluoromethylthio)benzaldehyde

-

Dimethyl (1,2,4-triazol-1-ylmethyl)phosphonate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of dimethyl (1,2,4-triazol-1-ylmethyl)phosphonate (1.1 equivalents) in anhydrous THF dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-(trifluoromethylthio)benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC for the disappearance of the aldehyde.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the (E)-1-(4-(trifluoromethylthio)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethene.

-

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Base | Solvent | Yield (%) | Stereoselectivity |

| 4-(Trifluoromethylthio)benzaldehyde | Dimethyl (1,2,4-triazol-1-ylmethyl)phosphonate | (E)-1-(4-(trifluoromethylthio)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethene | NaH | THF | 75-85 | E-isomer favored |

Experimental Workflow for Horner-Wadsworth-Emmons Reaction:

Signaling Pathways in Triazole Fungicides

Triazole fungicides are known to act as sterol biosynthesis inhibitors (SBIs). Specifically, they target the enzyme lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, triazole fungicides disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane, which inhibits fungal growth.

Diagram of the Mode of Action:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

Application Notes and Protocols: Protecting Group Strategies for 4-(Trifluoromethylthio)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the common protecting group strategies for the hydroxyl group of 4-(trifluoromethylthio)benzyl alcohol. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethylthio moiety can impart desirable physicochemical properties. The selection of an appropriate protecting group is crucial for the successful execution of multi-step synthetic sequences.

Introduction

The hydroxyl group of this compound is a primary benzylic alcohol. The presence of the electron-withdrawing trifluoromethylthio (-SCF₃) group on the phenyl ring can influence the reactivity of the alcohol, making it slightly more acidic compared to unsubstituted benzyl alcohol. This electronic effect should be considered when choosing protection and deprotection conditions. The most commonly employed and effective protecting groups for benzylic alcohols, and by extension this compound, are silyl ethers, acetate esters, and benzyl ethers.

Protecting Group Strategies at a Glance

The choice of a protecting group depends on the planned subsequent reaction conditions. The following table summarizes the most common strategies for the protection of this compound, with representative data from similar benzylic alcohol substrates.

| Protecting Group | Structure | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Representative Yield (Protection) | Representative Yield (Deprotection) |

| TBDMS Ether | -Si(CH₃)₂(C(CH₃)₃) | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 3h | 1.1 eq. TBAF, THF, rt, 1h | >98%[1] | >98%[1] |

| Acetic Acid/H₂O (3:1), rt, 12h | >90%[1] | ||||

| Acetate Ester | -C(O)CH₃ | Ac₂O, Pyridine, rt | K₂CO₃, MeOH, rt | >95% (general) | >95% (general) |

| Ac₂O, 60 °C, 7h (for benzyl alcohol) | LiOH, H₂O/THF, rt | Quantitative[2][3] | High | ||

| Benzyl Ether | -CH₂Ph | 2.0 eq. NaH, 1.5-2.0 eq. BnBr, DMF, 0 °C to rt | H₂, Pd/C, EtOH or THF, rt | High (general)[4] | >98%[5] |

Experimental Protocols

tert-Butyldimethylsilyl (TBDMS) Ether Protection

The TBDMS group is a bulky silyl ether that offers good stability to a wide range of non-acidic and non-fluoride reaction conditions.

Protection Protocol:

-

To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.2 eq.).

-

Stir the mixture at room temperature until all the imidazole has dissolved.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the TBDMS ether of this compound.

Deprotection Protocol (using TBAF):

-

Dissolve the TBDMS-protected this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise to the stirred solution at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to recover the this compound.

Acetate Ester Protection

Acetate esters are readily introduced and are stable to acidic and oxidative conditions but are easily cleaved under basic conditions.

Protection Protocol:

-

Dissolve this compound (1.0 eq.) in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 eq.).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify by silica gel column chromatography to yield 4-(trifluoromethylthio)benzyl acetate.

Deprotection Protocol (using K₂CO₃/MeOH):

-

Dissolve the 4-(trifluoromethylthio)benzyl acetate (1.0 eq.) in methanol.

-

Add potassium carbonate (K₂CO₃, 2.0 eq.).

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by silica gel column chromatography to obtain this compound.

Benzyl (Bn) Ether Protection

The benzyl ether protecting group is robust and stable to a wide variety of reaction conditions, except for catalytic hydrogenation.

Protection Protocol (Williamson Ether Synthesis):

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (BnBr, 1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by silica gel column chromatography to afford the benzyl ether.

Deprotection Protocol (Catalytic Hydrogenolysis):

-

Dissolve the benzyl-protected this compound (1.0 eq.) in ethanol or THF.

-

Add palladium on carbon (10% Pd/C, 10 mol%).

-

Stir the suspension under an atmosphere of hydrogen (H₂, balloon pressure) at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol or THF.

-

Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

Diagrams

Caption: Workflow for the protection and deprotection of this compound.

Caption: Logic for selecting a protecting group based on reaction compatibility.

References

Application Notes and Protocols: The Role of 4-(Trifluoromethylthio)benzyl Alcohol in Novel API Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethylthio)benzyl alcohol is a fluorinated organic compound recognized for its potential as a key intermediate in the synthesis of novel Active Pharmaceutical Ingredients (APIs). While specific, publicly disclosed examples of its incorporation into late-stage clinical candidates or marketed drugs are not extensively documented, its unique structural features—a reactive benzyl alcohol moiety and a lipophilic, metabolically stable trifluoromethylthio group—make it a valuable building block in drug discovery. The trifluoromethylthio (-SCF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, properties highly sought after in modern medicinal chemistry.

These application notes provide an overview of the potential applications of this compound in API synthesis, along with generalized experimental protocols for its derivatization and a hypothetical workflow for its use in a drug discovery program.

Potential Applications in Drug Discovery

The primary role of this compound in API synthesis is as a scaffold or building block. The benzyl alcohol functional group is a versatile handle for a variety of chemical transformations, allowing for its incorporation into a larger molecular framework. The 4-(trifluoromethylthio)phenyl moiety can be introduced to:

-

Modulate Lipophilicity: The -SCF3 group is highly lipophilic, which can improve a drug candidate's ability to cross cellular membranes and the blood-brain barrier.

-

Enhance Metabolic Stability: The sulfur-carbon bond in the -SCF3 group is generally stable to metabolic degradation, which can increase the half-life of a drug.

-

Improve Target Binding: The unique electronic properties of the -SCF3 group can lead to favorable interactions with biological targets, potentially increasing potency and selectivity.

-

Serve as a Phenyl Ring Mimetic: In some contexts, the substituted phenyl ring can act as a bioisostere for other aromatic or heterocyclic systems.

Data Presentation: Hypothetical Physicochemical and Biological Data

The following table summarizes hypothetical data for a series of derivatives synthesized from this compound, illustrating the type of quantitative data that would be collected in a drug discovery campaign.

| Compound ID | Synthetic Yield (%) | Purity (HPLC, %) | Lipophilicity (LogP) | Metabolic Stability (t½, min) | Target Binding (IC₅₀, nM) |

| Starting Material | - | >98 | 2.8 | - | >10,000 |

| Ether Derivative 1 | 85 | 99.1 | 4.2 | 120 | 50 |

| Ester Derivative 2 | 92 | 98.5 | 3.9 | 90 | 150 |

| Amine Derivative 3 | 78 | 99.3 | 4.5 | 150 | 25 |

| Heterocyclic Adduct 4 | 65 | 97.8 | 4.8 | 180 | 10 |

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. Researchers should adapt these methods to their specific substrates and targets.

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of a benzyl ether derivative.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., benzyl bromide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Oxidation to Aldehyde and Reductive Amination

This two-step protocol describes the synthesis of a secondary amine derivative.

Part A: Oxidation to 4-(Trifluoromethylthio)benzaldehyde

Materials:

-

This compound

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

To a solution of this compound (1.0 eq) in DCM at room temperature, add DMP (1.2 eq) portionwise.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude aldehyde, which can often be used in the next step without further purification.

Part B: Reductive Amination

Materials:

-

Crude 4-(Trifluoromethylthio)benzaldehyde

-

Primary or secondary amine (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve the crude aldehyde in DCE.

-

Add the amine (1.0 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add NaBH(OAc)₃ (1.5 eq) portionwise.

-

Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract with DCM (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Mandatory Visualizations

Logical Workflow for Utilizing this compound in Drug Discovery

Caption: A logical workflow for the synthesis of a compound library from this compound and subsequent screening to identify hit compounds for lead optimization.

Signaling Pathway Inhibition (Hypothetical)

Caption: A diagram illustrating the hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a novel API derived from this compound.

Synthetic Routes for the Incorporation of the 4-(Trifluoromethylthio)benzyl Moiety into Heterocyclic Scaffolds

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Discovery

The 4-(trifluoromethylthio)benzyl group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and cell permeability of drug candidates. Its introduction into heterocyclic frameworks, which are prevalent in numerous pharmaceuticals, is a key strategy in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the most common and effective synthetic routes to incorporate this moiety into a range of heterocyclic systems.

Key Synthetic Strategies

Several robust synthetic methodologies can be employed for the installation of the 4-(trifluoromethylthio)benzyl group onto a heterocyclic core. The choice of method largely depends on the nature of the heterocycle, the desired point of attachment (N- or C-substitution), and the overall synthetic strategy. The primary routes covered in these notes are:

-

N-Alkylation: A direct approach for the benzylation of nitrogen-containing heterocycles.

-

Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling for the formation of C-C bonds.

-

Buchwald-Hartwig Amination: A powerful method for the construction of C-N bonds.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the typical reaction conditions and expected yields for the different synthetic strategies, allowing for a comparative assessment.

| Synthetic Route | Heterocycle Type | Coupling Partner | Catalyst/Base System | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| N-Alkylation | Imidazoles, Pyrazoles, Triazoles | 4-(Trifluoromethylthio)benzyl bromide | K₂CO₃ or NaH | Acetonitrile or DMF | 25 - 80 | 2 - 24 | 70 - 95 |

| Suzuki-Miyaura Coupling | Halo-pyridines, Halo-thiophenes | 4-(Trifluoromethylthio)benzylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Water | 80 - 110 | 12 - 24 | 60 - 90 |

| Buchwald-Hartwig Amination | Pyrazoles, Indazoles | 4-(Trifluoromethylthio)benzyl bromide | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene | 80 - 110 | 12 - 24 | 65 - 85 |

Experimental Protocols

Protocol 1: N-Alkylation of Imidazole with 4-(Trifluoromethylthio)benzyl Bromide

This protocol describes a standard procedure for the N-benzylation of imidazole using a mild base.[1][2]

Materials:

-

Imidazole

-

4-(Trifluoromethylthio)benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of imidazole (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of 4-(trifluoromethylthio)benzyl bromide (1.1 eq.) in acetonitrile dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and wash the solid with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(4-(trifluoromethylthio)benzyl)-1H-imidazole.

Expected Yield: 85-95%

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine with 4-(Trifluoromethylthio)benzylboronic Acid

This protocol outlines a palladium-catalyzed cross-coupling reaction for the C-benzylation of a pyridine ring.[3][4][5]

Materials:

-

2-Chloropyridine

-

4-(Trifluoromethylthio)benzylboronic acid (synthesis described in Protocol 3)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

In a Schlenk flask, combine 2-chloropyridine (1.0 eq.), 4-(trifluoromethylthio)benzylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add toluene and degassed water (typically a 4:1 to 10:1 mixture of organic solvent to water).

-

Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours. Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-(trifluoromethylthio)benzyl)pyridine.

Expected Yield: 70-85%

Protocol 3: Synthesis of 4-(Trifluoromethylthio)benzylboronic Acid

This protocol describes the synthesis of the key boronic acid intermediate required for Suzuki-Miyaura coupling.

Materials:

-

4-(Trifluoromethylthio)benzyl bromide

-

Magnesium (Mg) turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Activate magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere.

-

Add a solution of 4-(trifluoromethylthio)benzyl bromide (1.0 eq.) in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction is initiated, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Cool the Grignard solution to -78 °C and add trimethyl borate (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of cold 1 M HCl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexane/diethyl ether).

Expected Yield: 60-75%

Visualization of Synthetic Workflows

N-Alkylation Workflow

Caption: Workflow for N-alkylation of heterocycles.

Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura coupling.

Logical Relationship of Synthetic Routes

Caption: Key strategies for synthesis.

References

Application Notes and Protocols: The Use of 4-(Trifluoromethylthio)benzyl Alcohol in the Preparation of Fluorinated Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique optical and dielectric characteristics. These properties are imparted by the presence of fluorine atoms in the polymer structure. The introduction of the trifluoromethylthio (-SCF3) group is a modern strategy to further enhance these properties, offering a unique combination of high lipophilicity and strong electron-withdrawing effects. This document provides detailed application notes and protocols for the use of 4-(Trifluoromethylthio)benzyl alcohol as a precursor for novel fluorinated acrylate and methacrylate monomers and their subsequent polymerization. These polymers are of significant interest for advanced applications in coatings, optical materials, and biomedical devices.

The trifluoromethylthio group can enhance the metabolic stability of molecules, a desirable trait in drug development, and can also improve the performance of materials in demanding environments.[1] This document outlines the synthesis of 4-(trifluoromethylthio)benzyl (meth)acrylate monomers, followed by detailed protocols for their polymerization via free-radical, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization techniques.

Monomer Synthesis: 4-(Trifluoromethylthio)benzyl Acrylate and Methacrylate

The synthesis of the target monomers, 4-(Trifluoromethylthio)benzyl acrylate and 4-(Trifluoromethylthio)benzyl methacrylate, can be achieved through the esterification of this compound with acryloyl chloride or methacryloyl chloride, respectively. This is a standard and efficient method for producing acrylate and methacrylate esters.

Experimental Protocol: Synthesis of 4-(Trifluoromethylthio)benzyl Methacrylate

This protocol is adapted from established procedures for the synthesis of benzyl methacrylate.[2]

Materials:

-

This compound

-

Methacryloyl chloride

-

Triethylamine (or another suitable base like potassium carbonate)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methacryloyl chloride (1.1 eq.) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor (e.g., MEHQ).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-(Trifluoromethylthio)benzyl methacrylate monomer.

Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Polymerization of 4-(Trifluoromethylthio)benzyl (Meth)acrylate